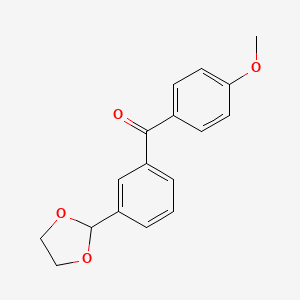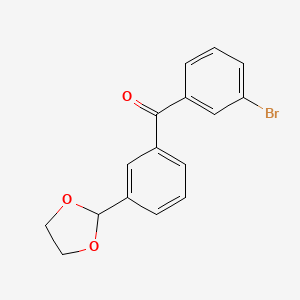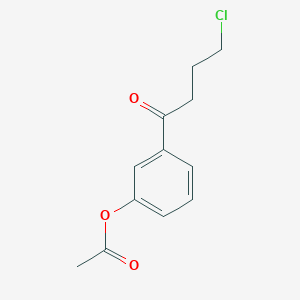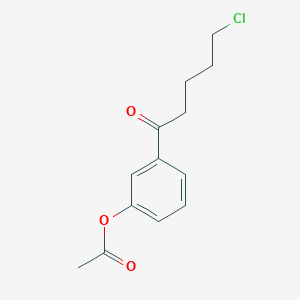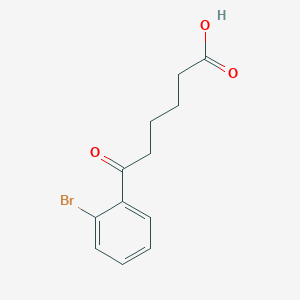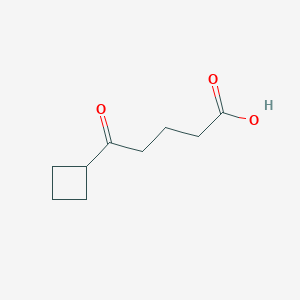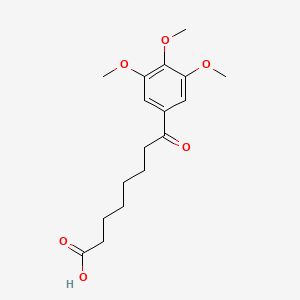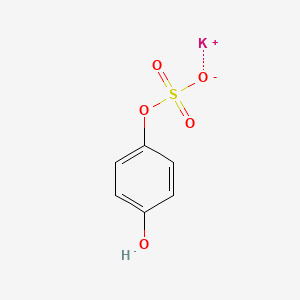
Potassium 4-hydroxyphenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxyphenyl sulfate, also known as potassium hydroquinone monosulfate, is an organic compound with the molecular formula C6H5KO5S. It is a potassium salt of 4-hydroxyphenyl sulfate, which is derived from hydroquinone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxyphenyl sulfate can be synthesized through the sulfation of hydroquinone. One common method involves the reaction of hydroquinone with sulfur trioxide (SO3) in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs in an organic solvent like pyridine or acetone. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfur trioxide to a solution of hydroquinone in the presence of potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-hydroxyphenyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 4-hydroxyphenyl sulfate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in studies related to enzyme activity and metabolic pathways involving sulfation.
Medicine: It is investigated for its potential antioxidant properties and its role in drug metabolism.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of potassium 4-hydroxyphenyl sulfate involves its ability to undergo sulfation and desulfation reactions. In biological systems, it can act as a sulfate donor or acceptor, participating in various metabolic pathways. The compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to or from other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-methoxyphenyl sulfate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Potassium 4-aminophenyl sulfate: Contains an amino group instead of a hydroxyl group.
Potassium 4-nitrophenyl sulfate: Contains a nitro group instead of a hydroxyl group.
Uniqueness
Potassium 4-hydroxyphenyl sulfate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows it to participate in redox reactions and act as an antioxidant, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
37067-27-9 |
|---|---|
Fórmula molecular |
C6H6KO5S |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
potassium;(4-hydroxyphenyl) sulfate |
InChI |
InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10); |
Clave InChI |
NDLRCRTWDMIPLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC(=CC=C1O)OS(=O)(=O)O.[K] |
| 37067-27-9 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


